4'-cyano-1'-methyl-N-phenyl-6',7',8',9'-tetrahydrospiro[cyclohexane-1,3'-pyrido[2,1-b][1,3]benzothiazole]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4’-cyano-1’-methyl-N-phenyl-6’,7’,8’,9’-tetrahydrospiro[cyclohexane-1,3’-pyrido[2,1-b][1,3]benzothiazole]-2’-carboxamide is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N3OS |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-cyano-1-methyl-N-phenylspiro[6,7,8,9-tetrahydropyrido[2,1-b][1,3]benzothiazole-3,1'-cyclohexane]-2-carboxamide |
InChI |
InChI=1S/C25H27N3OS/c1-17-22(23(29)27-18-10-4-2-5-11-18)25(14-8-3-9-15-25)19(16-26)24-28(17)20-12-6-7-13-21(20)30-24/h2,4-5,10-11H,3,6-9,12-15H2,1H3,(H,27,29) |
InChI Key |
KALBMHMFUOPSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(=C3N1C4=C(S3)CCCC4)C#N)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.